6-Bromopenicillanic acid S-sulfoxide
Description
Overview of Penicillanic Acid Derivatives in Antimicrobial Research
Penicillanic acid and its derivatives form the backbone of many β-lactam antibiotics, a class of drugs that has revolutionized medicine since the discovery of penicillin. The core structure, a thiazolidine (B150603) ring fused to a β-lactam ring, is the pharmacophore responsible for their antibacterial activity. Researchers have extensively modified this basic scaffold to enhance potency, broaden the spectrum of activity, and overcome resistance. These modifications often occur at the 6-position of the penam (B1241934) nucleus, leading to a vast library of semi-synthetic penicillins. The primary mechanism of action for these compounds is the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.
Significance of Beta-Lactamases in Antimicrobial Resistance
The widespread use of β-lactam antibiotics has inevitably led to the evolution of resistance mechanisms in bacteria. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This enzymatic defense effectively neutralizes the antibacterial agent before it can reach its PBP target. The proliferation of β-lactamase-producing bacteria poses a major global health threat, making the development of strategies to counteract this resistance a critical focus of modern antimicrobial research.
Role of Beta-Lactamase Inhibitors: Historical Context and Evolution
To combat β-lactamase-mediated resistance, the strategy of co-administering a β-lactam antibiotic with a β-lactamase inhibitor was developed. These inhibitors are themselves β-lactam compounds with weak antibacterial activity but a strong affinity for and ability to inactivate β-lactamases. The first generation of clinically successful inhibitors included clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). These compounds act as "suicide inhibitors," irreversibly binding to the β-lactamase and protecting the partner antibiotic from destruction. The success of these combinations has spurred the development of newer and more potent inhibitors with a broader spectrum of activity against different classes of β-lactamases.
Specific Context of 6-Bromopenicillanic Acid S-Sulfoxide as a Research Target
Within the landscape of developmental β-lactamase inhibitors, various halogenated penicillanic acid derivatives have been investigated. Research has shown that 6β-bromopenicillanic acid is a potent, irreversible inhibitor of several β-lactamases. nih.govnih.gov It is understood that the 6β-epimer is the more active form compared to its 6α counterpart. nih.gov
The compound of interest, this compound, represents a further chemical modification of this active scaffold. The oxidation of the sulfur atom in the thiazolidine ring to a sulfoxide (B87167) introduces a new chiral center and alters the electronic and steric properties of the molecule. A simple method for the synthesis of 6α-bromopenicillanic acid S-sulfoxide has been reported, involving the oxidation of 6α-bromopenicillanic acid with hydrogen peroxide. nih.gov This synthesis yields the S-sulfoxide with a purity of over 95%. nih.gov
However, detailed research findings specifically on the β-lactamase inhibitory activity and mechanism of this compound are not extensively available in the public domain. While its parent compound, 6-bromopenicillanic acid, has been a subject of study, the sulfoxide derivative remains a more enigmatic figure in the scientific literature. Studies on other analogues, such as those with modified 3α-carboxyl groups, have shown that not all modifications of the penicillanic acid backbone result in significant β-lactamase inhibitory activity, underscoring the need for specific investigation of each new derivative. rsc.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10BrNO4S | nih.gov |
| Molecular Weight | 296.14 g/mol | nih.gov |
| IUPAC Name | (2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | nih.gov |
| CAS Number | 79703-02-9 | nih.gov |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis of 6-alpha-bromopenicillanic acid S-sulfoxide
| Reactant | Reagent | Conditions | Yield | Purity | Source |
| 6-alpha-bromopenicillanic acid | 30% Hydrogen Peroxide | 0°C, no solvent | 55% (based on 6-aminopenicillanic acid) | >95% | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWCZHUJOCCBY-AMVCQHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000677 | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79703-02-9 | |
| Record name | 6-Bromopenicillanic acid S-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 6 Bromopenicillanic Acid S Sulfoxide
Precursor Synthesis and Halogenation Approaches
The primary precursor for the synthesis of 6-bromopenicillanic acid S-sulfoxide is 6-bromopenicillanic acid. This intermediate is typically derived from 6-aminopenicillanic acid (6-APA), which is the fundamental nucleus for many semi-synthetic penicillins.
The conversion of 6-aminopenicillanic acid to 6α-bromopenicillanic acid is commonly achieved through a diazotization reaction. This process involves treating 6-APA with a diazotizing agent, such as sodium nitrite, in the presence of dilute hydrobromic acid. The reaction is carefully controlled at low temperatures, typically between 0°C and 2°C, to form the diazonium salt, which is then displaced by the bromide ion. google.comgoogle.com This method provides a direct route to the 6α-halo derivative, which is a crucial starting material for subsequent oxidation. google.com
Halogenation, in general, is a significant tool in modifying the properties of bioactive molecules. nih.govnih.gov In the context of penicillanic acid derivatives, the introduction of a halogen at the C-6 position is a key step in creating compounds with specific biological activities, such as β-lactamase inhibition. rsc.org
Table 1: Precursor Synthesis Overview
| Precursor | Starting Material | Key Reaction | Reagents | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 6α-Bromopenicillanic acid | 6-Aminopenicillanic acid (6-APA) | Diazotization and Halogenation | Sodium nitrite, Hydrobromic acid | 0-2°C | google.comgoogle.com |
Selective Oxidation Pathways for S-Sulfoxide Formation
The transformation of the thioether group in 6-bromopenicillanic acid to a sulfoxide (B87167) is a critical step that requires selective oxidation. Over-oxidation can lead to the formation of the corresponding sulfone (S,S-dioxide), an undesired byproduct in this specific synthesis. google.com The reaction is typically performed in an organic solvent, with ethyl acetate (B1210297) being a common choice, and can often proceed efficiently at room temperature. google.comgoogle.com
Peracids are highly effective and commonly used reagents for the selective oxidation of sulfides to sulfoxides. researchgate.net In the synthesis of this compound, meta-chloroperbenzoic acid (m-CPBA) is a frequently cited oxidizing agent. google.comgoogle.com The reaction involves the electrophilic attack of the peracid's oxygen atom on the nucleophilic sulfur of the thioether in the penicillin structure.
Peracetic acid (PAA) is another peracid used in the oxidation of β-lactam antibiotics. nih.govresearchgate.net Studies have shown that the thioether sulfur of β-lactams is attacked by PAA to generate the corresponding sulfoxide products. nih.govresearchgate.net The reactivity is influenced by factors such as pH and the electronic properties of the specific β-lactam molecule. nih.gov
Hydrogen peroxide (H₂O₂) is an alternative and accessible oxidizing agent for this transformation. google.comgoogle.com A straightforward method for the synthesis of S-sulfoxides of 6α-bromo- and 6α-chloropenicillanic acids involves their direct oxidation with 30% hydrogen peroxide at 0°C without the use of a solvent. nih.gov This method has been reported to produce the desired S-sulfoxide of 6α-bromopenicillanic acid in a 55% yield based on the starting 6-aminopenicillanic acid, with a purity exceeding 95%. nih.gov The use of hydrogen peroxide is also noted in the degradation studies of other penicillin derivatives, highlighting its oxidative capability towards the core structure. nih.gov
Besides peracids and hydrogen peroxide, other reagents can accomplish the oxidation of the sulfur atom. Sodium metaperiodate is another example of an oxidizing agent suitable for this purpose. google.comgoogle.com The choice of oxidant and reaction conditions, such as solvent and temperature, is crucial for maximizing the yield of the sulfoxide while minimizing the formation of the sulfone. google.com For instance, the oxidation of the sulfide (B99878) group in penicillin G potassium salt has been investigated using various polyoxometalates immobilized on supports in conjunction with hydrogen peroxide. researchgate.net
Table 2: Oxidative Reagents for S-Sulfoxide Formation
| Oxidant Type | Specific Reagent | Typical Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Peracid | meta-Chloroperbenzoic acid (m-CPBA) | Ethyl acetate solvent, room temperature | N/A | google.comgoogle.com |
| Peracid | Peracetic acid (PAA) | Aqueous/organic systems, pH dependent | N/A | nih.govresearchgate.net |
| Peroxide | Hydrogen Peroxide (30%) | Solvent-free, 0°C | 55% yield, >95% purity | nih.gov |
| Periodate | Sodium metaperiodate | Ethyl acetate solvent, room temperature | N/A | google.comgoogle.com |
Stereoselective Synthesis of the S-Sulfoxide Configuration
The oxidation of the sulfur atom in the penicillanic acid nucleus creates a new chiral center, resulting in the possibility of two diastereomeric sulfoxides, designated as (S)-sulfoxide (or β-sulfoxide) and (R)-sulfoxide (or α-sulfoxide). acs.org For many applications, achieving a high degree of stereoselectivity is essential.
In the oxidation of penicillins, the formation of the (S)-sulfoxide is generally favored. This stereochemical preference is attributed to the steric hindrance posed by the bicyclic core of the penicillin molecule. The oxidizing agent preferentially attacks the sulfur atom from the less hindered α-face, leading to the oxygen atom being added to the β-face, resulting in the (S)-configuration as the major product. This phenomenon of internal asymmetric induction is a key feature in the synthesis of penicillin sulfoxides. acs.org While methods for general asymmetric synthesis of sulfoxides exist, including metal-catalyzed and biological oxidation processes, the inherent structural bias of the penicillin nucleus often provides sufficient stereocontrol for this specific transformation. researchgate.netnih.gov
Purification and Isolation Methodologies in Synthesis
Following the oxidation reaction, a robust purification and isolation procedure is necessary to obtain this compound in high purity. The specific methodology depends on the reagents and solvents used in the synthesis.
A common purification strategy following an oxidation reaction with an agent like m-CPBA involves a series of extraction steps. For example, after the reaction is complete, the mixture can be diluted with an organic solvent such as ethyl acetate and then washed with a basic aqueous solution, like saturated sodium bicarbonate, to remove the acidic byproduct (e.g., m-chlorobenzoic acid). google.com The desired sulfoxide, being an acid itself, is then extracted into the aqueous basic layer as its salt. The aqueous extracts are combined, acidified to a pH of 2 with a strong acid like hydrochloric acid, which protonates the carboxylic acid group of the product. google.com This allows the now neutral product to be extracted back into an organic solvent like ethyl acetate. google.com
The combined organic extracts are then dried over a drying agent such as sodium sulfate (B86663) and concentrated under reduced pressure. google.com A final purification step, such as trituration with a non-polar solvent like hexane, may be employed to remove any remaining non-polar impurities, yielding the final product as a solid. google.com Purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). allmpus.com
Table 3: General Purification and Isolation Protocol
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1 | Dilute reaction mixture with ethyl acetate. | Prepare for extraction. | google.com |
| 2 | Extract with saturated sodium bicarbonate solution. | Remove acidic byproducts (e.g., m-chlorobenzoic acid) and transfer product to aqueous phase. | google.com |
| 3 | Acidify combined aqueous extracts to pH 2. | Protonate the product to make it soluble in organic solvent. | google.com |
| 4 | Extract product into ethyl acetate. | Isolate the product from the aqueous phase. | google.com |
| 5 | Dry organic extracts (e.g., with sodium sulfate) and concentrate. | Remove water and solvent. | google.com |
| 6 | Triturate solid with hexane. | Remove remaining non-polar impurities. | google.com |
Yield Optimization and Scalability Considerations in Laboratory Synthesis
A reported method for the synthesis of S-sulfoxides of penicillanic acid derivatives, including 6α-bromopenicillanic acid, utilizes 30% hydrogen peroxide at a temperature of 0°C without the use of a solvent. bohrium.com In this specific procedure, a molar ratio of 1.5 to 2 moles of 6α-bromo- or 6α-chloropenicillanic acid is required for every mole of the starting penicillanic acid. bohrium.com This direct oxidation approach has been reported to yield approximately 55% of this compound, based on the initial amount of 6-aminopenicillanic acid used as the precursor to 6α-bromopenicillanic acid. bohrium.com The purity of the resulting compound from this method is noted to be over 95%. bohrium.com
Yield Optimization
Optimizing the yield of this compound in a laboratory setting involves careful control over several reaction parameters. Key factors that can influence the efficiency of the oxidation reaction include:
Temperature: Maintaining a low and stable temperature, such as 0°C, is crucial to minimize the formation of the sulfone byproduct. bohrium.com Excursions to higher temperatures can increase the rate of over-oxidation.
Stoichiometry of the Oxidizing Agent: The molar ratio of hydrogen peroxide to the 6-bromopenicillanic acid substrate is a critical parameter. An excess of the oxidizing agent can lead to the formation of the sulfone, while an insufficient amount will result in incomplete conversion of the starting material, both of which would lower the yield of the desired sulfoxide.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Purity of Starting Materials: The purity of the 6-bromopenicillanic acid starting material can significantly impact the yield and purity of the final product. Impurities may interfere with the oxidation reaction or lead to the formation of unwanted side products.
Further research into alternative oxidizing agents and solvent systems could also present opportunities for yield improvement. While the solvent-free approach with hydrogen peroxide is simple, exploring the reaction in different organic solvents might offer better control over the reaction and facilitate easier work-up and purification, potentially leading to higher isolated yields.
| Parameter | Condition | Reported Yield (%) | Purity (%) | Reference |
| Oxidizing Agent | 30% Hydrogen Peroxide | 55 (based on 6-aminopenicillanic acid) | >95 | bohrium.com |
| Temperature | 0°C | 55 (based on 6-aminopenicillanic acid) | >95 | bohrium.com |
| Solvent | None | 55 (based on 6-aminopenicillanic acid) | >95 | bohrium.com |
| Molar Ratio | 1.5-2 mol of 6α-bromopenicillanic acid per mol of penicillanic acid | 55 (based on 6-aminopenicillanic acid) | >95 | bohrium.com |
Scalability Considerations
Transitioning the laboratory synthesis of this compound to a larger scale introduces several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.
Heat Transfer: Oxidation reactions are typically exothermic. On a larger scale, efficient heat dissipation becomes critical to maintain the optimal reaction temperature and prevent thermal runaway, which could lead to a rapid increase in pressure and the formation of unwanted byproducts. The design of the reactor must allow for adequate cooling capacity.
Mixing: Homogeneous mixing of the reactants is essential for consistent reaction progress and to avoid localized "hot spots" where over-oxidation could occur. As the reaction volume increases, ensuring efficient agitation becomes more challenging.
Reagent Addition: The rate of addition of the oxidizing agent, such as hydrogen peroxide, needs to be carefully controlled on a larger scale to manage the exothermic nature of the reaction and maintain a steady temperature profile.
Work-up and Purification: The isolation and purification of the final product can become more complex on a larger scale. Methods that are straightforward in the laboratory, such as extraction and chromatography, may need to be adapted or replaced with more scalable techniques like crystallization or precipitation to handle larger volumes of material efficiently.
Safety: The handling of larger quantities of potentially hazardous materials, such as hydrogen peroxide, requires stringent safety protocols and appropriately designed equipment to minimize risks.
While the direct oxidation of 6-bromopenicillanic acid offers a viable route to its S-sulfoxide, the challenges associated with large-scale production of β-lactamase inhibitors often necessitate the development of more robust and scalable manufacturing processes. nih.gov The industrial production of related compounds, such as penicillin, has faced significant challenges related to environmental gradients caused by insufficient mixing and mass transfer limitations in large fermenters, which can negatively impact productivity and yield. nih.gov These experiences highlight the importance of considering both chemical and engineering aspects when scaling up the synthesis of pharmaceutical intermediates like this compound.
Mechanisms of Enzymatic Interaction and Beta Lactamase Inactivation by 6 Bromopenicillanic Acid S Sulfoxide
General Principles of Serine Beta-Lactamase Catalysis
Serine beta-lactamases are a major class of enzymes responsible for bacterial resistance to beta-lactam antibiotics. nih.govebi.ac.uk Their catalytic mechanism is a two-step process involving acylation and deacylation. nih.govebi.ac.uk The active site of these enzymes is typically located in a groove between two structural domains. nih.govebi.ac.uk
The catalytic process begins with the acylation phase. researchgate.net A crucial serine residue in the active site, often Ser70, acts as a nucleophile. researchgate.net This serine is activated by a nearby basic residue, such as Glu166 or Lys73, which facilitates a nucleophilic attack on the carbonyl carbon of the antibiotic's beta-lactam ring. researchgate.net This attack leads to the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" composed of backbone amides. The beta-lactam ring is subsequently opened, forming a covalent acyl-enzyme intermediate where the antibiotic is attached to the active site serine. researchgate.net
The second phase is deacylation. A water molecule, activated by a basic residue like Glu166, acts as a nucleophile, attacking the ester bond of the acyl-enzyme complex. researchgate.net This hydrolyzes the bond, releasing the inactivated antibiotic and regenerating the free, active enzyme, which is then ready to catalyze another round of hydrolysis. nih.govebi.ac.uk
Covalent Acylation of Active Site Serine Residues
6-Bromopenicillanic acid S-sulfoxide functions as a mechanism-based inhibitor, often termed a "suicide inhibitor." It is designed to be recognized by the beta-lactamase enzyme as a substrate due to its structural similarity to penicillin. The inactivation process is initiated when the active site serine (e.g., Ser70) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's beta-lactam ring. researchgate.netnih.gov
This action mirrors the first step of normal substrate hydrolysis, resulting in the opening of the highly strained beta-lactam ring and the formation of a covalent acyl-enzyme intermediate. nih.gov At this stage, the inhibitor is covalently bound to the enzyme's active site serine, effectively halting the catalytic cycle before the deacylation step can occur in a productive manner. The presence of the bromo-substituent and the sulfoxide (B87167) group on the penicillanic acid scaffold is critical for the subsequent events that lead to irreversible inactivation.
Formation of Stable Acyl-Enzyme Complexes and Inactivation Kinetics
Once the initial acyl-enzyme complex is formed between the beta-lactamase and this compound, the complex does not readily undergo hydrolysis like a typical substrate. Instead, it proceeds down a pathway leading to a more stable, inactivated state. Research on the closely related 6-beta-bromopenicillanic acid shows that its interaction with beta-lactamase I from Bacillus cereus results in the formation of an inactivated enzyme with a distinct new absorption peak at 326 nm. nih.gov
Table 1: Kinetic Properties of Beta-Lactamase Inactivation by 6-beta-bromopenicillanic acid
| Parameter | Observation | Implication | Citation |
| Kinetics | Simple second-order kinetics | Direct interaction between enzyme and inhibitor. | nih.gov |
| Rate-Determining Step | Fission of the beta-lactam ring | The initial acylation is the slowest step in the inactivation pathway. | nih.gov |
| Spectroscopic Change | New absorption peak at 326 nm | Formation of a stable, modified enzyme-inhibitor complex. | nih.gov |
| Competition | Inactivation slowed by substrate | Inhibitor acts competitively at the active site. | nih.gov |
Rearrangement Pathways within the Enzyme Active Site
Following the initial acylation of the active site serine, penam (B1241934) sulfones like this compound undergo a series of chemical rearrangements that lead to a stable, long-lived inhibited complex. nih.govresearchgate.net After the beta-lactam ring opens, the thiazolidine (B150603) ring of the inhibitor also opens. researchgate.net This ring-opening event generates a reactive intermediate, often an enamine or an imine species. nih.gov
This intermediate is not readily hydrolyzed. Instead, it can undergo further reactions, such as intramolecular cyclization, to form stable bicyclic or other rearranged adducts. nih.gov For some penam sulfones, these rearrangements can even involve cross-linking to other nearby amino acid residues in the active site, such as Ser130 or a lysine (B10760008) residue, forming a covalent bridge that locks the enzyme in an inactive conformation. nih.gov These rearranged products are sterically and electronically distinct from the original acyl-enzyme, preventing the approach and activation of a water molecule for deacylation, thus leading to the effective and often irreversible inactivation of the enzyme. nih.govresearchgate.net
Spectrum of Beta-Lactamase Inhibition by this compound
The efficacy of a beta-lactamase inhibitor is defined by the range of beta-lactamase enzymes it can successfully inactivate. Derivatives of 6-bromopenicillanic acid have been tested against different classes of beta-lactamases. Specifically, these compounds have been evaluated as inhibitors of Class A (e.g., TEM-1 from Escherichia coli) and Class C (e.g., P99 from Enterobacter cloacae) beta-lactamase enzymes. pharmaffiliates.com
Penam sulfones are known to be broad-spectrum inhibitors with potency against Class A, C, and D beta-lactamases. nih.gov However, the specific inhibitory profile can be influenced by the substitutions on the penam core. For instance, studies on related fluorinated penicillanic acids showed that the stereochemistry at the C6 position is crucial for activity, with the 6-beta isomer being significantly more potent than the 6-alpha isomer. This highlights the precise structural requirements for effective binding and inactivation within the beta-lactamase active site.
Table 2: Reported Inhibitory Activity of 6-Bromopenicillanic Acid Derivatives
| Beta-Lactamase Class | Example Enzyme | Inhibition Status | Citation |
| Class A | TEM-1 (E. coli) | Tested as inhibitor | pharmaffiliates.com |
| Class C | P99 (E. cloacae) | Tested as inhibitor | pharmaffiliates.com |
Comparative Analysis with Other Beta-Lactamase Inhibitors
The clinical utility of beta-lactamase inhibitors can be understood by comparing their properties. This compound belongs to the penam sulfone class, which also includes the widely used inhibitor sulbactam (B1307).
Sulbactam: Like other penam sulfones, sulbactam is a mechanism-based irreversible inhibitor. It binds to the beta-lactamase active site and undergoes a similar series of reactions involving ring-opening and rearrangement to form a stable, inactive complex. nih.gov Sulbactam is effective against many Class A beta-lactamases. However, its ability to induce the production of certain beta-lactamases, like chromosomal cephalosporinases, is reported to be less pronounced than that of clavulanic acid.
Clavulanic Acid: Clavulanic acid is another prominent mechanism-based inhibitor but features an oxazolidine (B1195125) ring instead of the thiazolidine ring found in penicillins. It is a potent inhibitor of many Class A enzymes. A key difference lies in its induction properties; clavulanic acid has been shown to be a potent inducer of Class C cephalosporinases in several enterobacteria, which can sometimes lead to antagonism when paired with certain cephalosporins. In contrast, sulbactam does not typically show this strong induction effect and may even act synergistically.
The inhibitory strategy of this compound is analogous to that of sulbactam, relying on the formation of a stable covalent adduct following enzymatic catalysis. The primary distinction among these "classical" inhibitors often lies in their spectrum of activity against different beta-lactamase classes and their secondary pharmacological properties, such as enzyme induction.
Table 3: Comparison of Beta-Lactamase Inhibitors
| Feature | This compound / Sulbactam | Clavulanic Acid |
| Core Structure | Penam (Thiazolidine ring) | Oxapenam (Oxazolidine ring) |
| Mechanism | Mechanism-based, irreversible inhibitor | Mechanism-based, irreversible inhibitor |
| Inactivation Pathway | Covalent acylation followed by ring rearrangement | Covalent acylation followed by ring rearrangement |
| Enzyme Induction | Generally weak inducer of Class C cephalosporinases | Potent inducer of Class C cephalosporinases |
Structural Elucidation and Conformational Analysis of 6 Bromopenicillanic Acid S Sulfoxide
X-ray Crystallographic Investigations of 6-Bromopenicillanic Acid S-Sulfoxide and Related Structures
Determination of Absolute Configuration
The absolute configuration of the chiral centers in the penam (B1241934) nucleus of the benzhydryl ester of this compound has been established as (2S,5R,6S). google.com This configuration is crucial for its biological activity and is a defining feature of this class of compounds. The stereochemistry at the C-5 and C-6 positions is of particular importance in the context of its interaction with bacterial enzymes.
Intermolecular Interactions in Solid State
In the solid state, the crystal packing of these molecules is governed by a network of intermolecular interactions. For the benzhydryl ester derivative, these interactions would primarily involve van der Waals forces and potentially weak hydrogen bonds. In the case of the free acid, the carboxylic acid moiety would be expected to form strong hydrogen bonding interactions, significantly influencing the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While a complete, detailed spectral assignment for the free acid of this compound is not explicitly detailed in the available literature, data for related structures provides a basis for interpretation.
¹H and ¹³C NMR Assignments and Spectral Interpretation
The ¹H NMR spectrum of a penicillanic acid derivative typically shows distinct signals for the protons on the β-lactam and thiazolidine (B150603) rings. The chemical shifts and coupling constants of the C-2, C-5, and C-6 protons are particularly informative for confirming the stereochemistry and conformation. The presence of the bromine atom at C-6 significantly influences the chemical shift of the adjacent proton. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule.
A representative, though not explicitly assigned, set of NMR data for a related compound, (2S,4R,5R,6S)-2-benzyl-carbamoyl-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide, shows characteristic signals for the penam core protons. For instance, the C-5 and C-6 protons appear as doublets with a small coupling constant, indicative of their trans relationship in some derivatives. google.com
Table 1: Representative ¹H NMR Data for a Related Penam Sulfoxide (B87167) Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 3-H | 4.34 | s | |
| 6-H | 4.64 | d | 1.5 |
| 5-H | 5.14 | d | 1.5 |
| CMe₂ | 1.39 and 1.67 | s |
Data is for (2S,4R,5R,6S)-2-benzyl-carbamoyl-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide and is provided for illustrative purposes. google.com
Nuclear Overhauser Effect (NOE) for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) experiments are crucial for determining the through-space proximity of protons, which helps in assigning the stereochemistry, particularly the relative orientation of substituents on the bicyclic ring system. For this compound, NOE studies would be instrumental in confirming the cis or trans relationship between the sulfoxide oxygen and the substituents on the thiazolidine ring, as well as the orientation of the bromine atom relative to the C-5 proton. While specific NOE data for the title compound is not available in the searched literature, this technique remains a standard and powerful method for the structural elucidation of such molecules.
Conformational Dynamics in Solution
The conformational flexibility of this compound in solution is a key determinant of its interaction with target enzymes. The puckering of the thiazolidine ring and the orientation of the sulfoxide group are of particular interest. While specific studies on the conformational dynamics of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related penam sulfoxide systems.
Furthermore, variable temperature NMR studies on cyclic sulfoxides, such as pentamethylene sulfoxide, have allowed for the "freezing out" of individual conformers at low temperatures, enabling their detailed characterization. nih.gov A similar experimental approach could be applied to this compound to investigate the equilibrium between different puckered conformations of the thiazolidine ring and the orientation of the sulfoxide group (α or β). The relative populations of these conformers are likely influenced by the solvent polarity and the nature of the substituent at the C6 position.
Computational methods, such as molecular dynamics simulations, can complement experimental data by providing a theoretical model of the conformational landscape of the molecule in solution. nih.gov These simulations can help to visualize the dynamic interplay between different conformations and to estimate the energy barriers between them.
Table 1: Potential Conformational Equilibria in this compound
| Equilibrium | Description | Potential Influencing Factors |
| Thiazolidine Ring Pucker | The five-membered thiazolidine ring can adopt various envelope and twist conformations. | Solvent, temperature, substitution |
| Sulfoxide Orientation | The sulfoxide group can exist in either the α (down) or β (up) configuration relative to the β-lactam ring. | Steric and electronic effects of substituents |
| C(5)-S Bond Rotation | Hindered rotation around the bond connecting the thiazolidine ring to the sulfoxide group. | Steric bulk of adjacent groups |
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns, which in turn helps to confirm its identity and structure.
Under typical electrospray ionization (ESI) conditions, the molecule is expected to be readily observed as a protonated molecule [M+H]+ or as adducts with other cations present in the analysis. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition of the molecule. nih.gov
Tandem mass spectrometry (MS/MS) is particularly informative for structural elucidation. The fragmentation of penicillanic acid derivatives is well-characterized and often involves the cleavage of the strained β-lactam ring. libretexts.org A characteristic fragmentation pathway for penicillins involves a retro [2+2] cycloaddition, leading to the opening of the β-lactam ring. nih.gov
For this compound, the fragmentation is expected to be influenced by the presence of the bromine atom and the sulfoxide group. The sulfoxide moiety itself can undergo characteristic fragmentation, often involving rearrangements and the loss of small neutral molecules. researchgate.net The collision-induced dissociation (CID) of the protonated molecule would likely lead to a series of product ions resulting from the loss of water, carbon dioxide, and cleavage of the thiazolidine and β-lactam rings. The isotopic signature of bromine (approximately equal abundance of 79Br and 81Br) would be a key diagnostic feature in the mass spectrum, with characteristic isotopic patterns for all bromine-containing fragments.
Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |
| [M+H]+ | Loss of H₂O | [M+H - H₂O]+ |
| [M+H]+ | Loss of CO₂ from carboxylic acid | [M+H - CO₂]+ |
| [M+H]+ | Cleavage of β-lactam ring | Multiple fragments |
| [M+H]+ | Loss of SO | [M+H - SO]+ |
| [M+H]+ | Loss of Br | [M+H - Br]+ |
Other Spectroscopic Methods in Structural and Mechanistic Studies
Beyond NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the structural and electronic properties of this compound.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. bhu.ac.inoregonstate.edulibretexts.orgyoutube.com Studies on penicillin S-oxides have shown that the chemical shifts of C-2, C-3, C-5, and C-6, as well as the methyl carbons at C-2, are particularly useful for determining the stereochemistry of the sulfoxide group (α or β). nih.gov The electronegativity of the sulfoxide oxygen causes a downfield shift for nearby carbons, and the magnitude of this shift can be correlated with the spatial orientation of the S=O bond. libretexts.org
Table 3: Typical 13C NMR Chemical Shift Ranges for Penam Sulfoxides
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C=O (β-lactam) | 170-180 | Carbonyl carbon of the β-lactam ring. |
| C=O (Carboxylic Acid) | 170-185 | Carbonyl carbon of the carboxylic acid. |
| C5 | 65-75 | Highly influenced by the sulfoxide stereochemistry. |
| C6 | 60-70 | Influenced by the bromine substituent and sulfoxide. |
| C3 | 45-55 | Carbon bearing the carboxylic acid group. |
| C2 | 65-75 | Quaternary carbon with two methyl groups. |
| CH₃ (C2) | 20-35 | The two methyl groups can be diastereotopic. |
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules and their interactions with other chiral entities, such as proteins. Penicillins and their derivatives are chiral and therefore CD active. nih.gov The interaction of a β-lactamase inhibitor like this compound with a β-lactamase enzyme can induce changes in the CD spectrum of either the inhibitor or the protein. These spectral changes can be monitored to study the binding process, determine binding constants, and gain insights into the conformational changes that occur upon formation of the enzyme-inhibitor complex. For example, studies on the interaction of penam sulfones with β-lactamases have utilized CD to monitor changes in protein conformation upon inhibitor binding. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group of the carboxylic acid, the C=O stretching of the β-lactam ring (typically at a high frequency, around 1780 cm⁻¹), the C=O stretching of the carboxylic acid, and the S=O stretching of the sulfoxide group (around 1050 cm⁻¹). nih.gov
Chemical Reactivity and Transformation Studies of 6 Bromopenicillanic Acid S Sulfoxide
Hydrolysis and Degradation Pathways
The stability of the penicillanic acid nucleus is a critical factor in its chemical and biological activity. The presence of the sulfoxide (B87167) group and the bromine atom influences the susceptibility of the β-lactam ring to hydrolysis and other degradation pathways.
While specific kinetic studies on the hydrolysis of 6-bromopenicillanic acid S-sulfoxide are not extensively documented in publicly available literature, general principles of penicillin degradation can be applied. The degradation of penicillins is known to be influenced by pH and temperature. For instance, studies on Penicillin G have shown that its decomposition is enhanced by increases in temperature and is pH-dependent, with maximum removal rates observed at pH 5 in some advanced oxidation processes. nih.govresearchgate.net The degradation of β-lactam antibiotics can be accelerated under both acidic and basic conditions. mdpi.com For example, amlodipine, an ester, is particularly susceptible to acidic hydrolysis, while it degrades most under basic conditions. mdpi.com
The thermal stability of β-lactam antibiotics varies. Some penicillins and cephalosporins show considerable inactivation at sterilization temperatures (120°C for 20 minutes), while others exhibit higher thermal stability. researchgate.net The degradation of verbascoside, which contains an ester bond susceptible to hydrolysis, follows first-order kinetics and is faster in neutral to alkaline solutions compared to acidic solutions. nih.gov
Table 1: Factors Influencing the Degradation of Related Compounds
| Factor | Observation | Related Compound(s) | Citation |
| pH | Degradation of Penicillin G is pH-dependent. | Penicillin G | nih.gov |
| Temperature | Increased temperature enhances the decomposition of Penicillin G. | Penicillin G | nih.govresearchgate.net |
| Acidity/Basicity | Both acidic and basic conditions can promote the degradation of β-lactams. | Amlodipine, Perindopril, Indapamide | mdpi.com |
| Thermal Stress | Sterilization temperatures can lead to significant inactivation of some penicillins. | Penicillins, Cephalosporins | researchgate.net |
Reactions Involving the Beta-Lactam Ring
The four-membered β-lactam ring is the cornerstone of the biological activity of penicillins, but it is also a site of high reactivity due to ring strain.
Acid-mediated ring-opening is a known reaction for β-lactams. For example, 4-aryl-azetidin-2-ones undergo ring opening with triflic acid to form cinnamamides. mdpi.com In the context of penicillins, the β-lactam ring can be cleaved by nucleophiles. The interaction of penicillins with β-lactamase enzymes, for example, involves the nucleophilic attack of a serine residue in the enzyme's active site on the β-lactam carbonyl carbon, leading to the formation of an inactive acyl-enzyme intermediate. chemicalbook.com
The synthesis of certain penicillin derivatives can sometimes lead to unintended β-lactam ring cleavage. For instance, the hydroxyamidation of some semi-synthetic phenoxyalkanepenicillins with unsubstituted hydroxylamine (B1172632) resulted in a two-directional reaction, yielding products with both intact and cleaved β-lactam rings. nih.gov
Transformations at the Sulfoxide Moiety
The sulfoxide group in this compound is a key functional group that can undergo further chemical transformations, most notably oxidation to the corresponding sulfone.
The oxidation of the sulfur atom in penicillanic acid derivatives is a well-established process. A simple method for the synthesis of S-sulfoxides of 6-α-bromo- and 6-α-chloropenicillanic acids involves oxidation with 30% hydrogen peroxide at 0°C. nih.gov Further oxidation of the sulfoxide to a sulfone (S,S-dioxide) can be achieved using various oxidizing agents. Exemplary agents for this transformation include metachloroperbenzoic acid, hydrogen peroxide, and sodium metaperiodate. google.com The resulting 6-bromopenicillanic acid sulfone is also a subject of interest as a β-lactamase inhibitor. google.comallmpus.comsynzeal.compharmaffiliates.com The oxidation of a penicillin can also be carried out using peroxymonosulfate (B1194676) in an aqueous medium. google.com
Table 2: Oxidation of Penicillanic Acid Derivatives
| Starting Material | Oxidizing Agent | Product | Citation |
| 6-α-Bromopenicillanic acid | 30% Hydrogen Peroxide | 6-α-Bromopenicillanic acid S-sulfoxide | nih.gov |
| 6α-Bromopenicillanic acid | Metachloroperbenzoic acid, Hydrogen peroxide, Sodium metaperiodate | (2S,5R,6S)-6α-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, S,S-dioxide | google.com |
| Penicillin | Peroxymonosulfate | Penicillin sulfoxide | google.com |
Reactivity of the Bromine Substituent at C6
The bromine atom at the C6 position is a versatile handle for introducing further structural diversity into the penicillin scaffold. This position is susceptible to substitution reactions, allowing for the synthesis of a range of 6-substituted penicillanic acid derivatives.
Research has been conducted on the synthesis of 6-bromo-6-substituted penicillanic acid derivatives as potential β-lactamase inhibitors. nih.govresearchgate.net These studies involve the introduction of an additional substituent at the C6 position, highlighting the reactivity of this site. The specific nature of these substitutions and the reaction conditions are often proprietary or detailed within specific patents and publications focused on the synthesis of novel inhibitors.
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group at the C3 position of the penam (B1241934) structure is another key site for chemical modification, primarily through esterification and amidation reactions.
Esterification: The esterification of penicillin sulfoxides is a common strategy to protect the carboxylic acid group or to modify the pharmacokinetic properties of the molecule. However, the process can be challenging. Strong acid-catalyzed esterification often leads to poor yields due to the instability of the penicillin nucleus under these conditions. google.com One-step esterification methods have been developed using reagents like phosgene (B1210022) in the presence of an alcohol and a tertiary amine. google.com Another approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride as coupling reagents for the esterification of carboxylic acids with alcohols under mild, neutral conditions. nih.gov The esterification of penicillin G sulfoxide with p-nitrobenzyl bromide in dichloromethane (B109758) has also been reported. google.com
Derivatization Strategies and Analogue Synthesis Based on the 6 Bromopenicillanic Acid S Sulfoxide Scaffold
Synthesis of C6-Substituted Derivatives
The C6 position of the penicillanic acid scaffold is a critical determinant of its biological activity. Modifications at this position can significantly influence the molecule's interaction with β-lactamases.
Exploration of Halogen Modifications
The introduction of halogens at the C6 position has been a key strategy in the development of potent β-lactamase inhibitors. The synthesis of 6α-bromo- and 6α-chloropenicillanic acid S-sulfoxides can be achieved through the oxidation of the corresponding 6α-halopenicillanic acids. nih.gov A straightforward method involves the use of 30% hydrogen peroxide at 0°C in the absence of a solvent, affording the S-sulfoxides in yields of 55% for the 6α-bromo derivative and 50% for the 6α-chloro derivative, based on the starting material, 6-aminopenicillanic acid. nih.gov
Further investigations into halogen modifications have explored the synthesis of 6-fluoropenicillanic acid derivatives. The benzyl (B1604629) esters of 6β- and 6α-fluoropenicillanic acid can be synthesized and subsequently oxidized to their corresponding sulfones. nih.gov These esters serve as precursors to the free acids, which are evaluated for their β-lactamase inhibitory activity. nih.gov
Introduction of Alkyl and Hydroxyalkyl Groups
The incorporation of alkyl and hydroxyalkyl substituents at the C6 position has been explored to probe the steric and electronic requirements for effective β-lactamase inhibition. A set of 6-bromopenicillanic acid derivatives with an additional C6 substituent, specifically 6-(1-hydroxyethyl) groups, has been synthesized. nih.gov These compounds were found to be weak inhibitors of class A and C β-lactamases. nih.gov
The synthesis of 6α-hydroxypenicillanic acid-S(S)-oxide and its analogues has also been described. nih.gov These derivatives provide valuable insights into the impact of oxygenated substituents at the C6 position on the biological activity profile of the penam (B1241934) scaffold.
Impact of Stereochemistry at C6 on Enzymatic Activity
The stereochemistry at the C6 position plays a pivotal role in the enzymatic activity of penicillanic acid derivatives. It has been observed that the 6β-epimer of bromopenicillanic acid is a more potent inhibitor of β-lactamase I than its 6α-counterpart. nih.gov In fact, the inhibitory activity of preparations of 6α-bromopenicillanic acid has been attributed to the in-situ epimerization to the 6β-isomer in aqueous solutions. nih.govnih.gov
This stereochemical preference is also evident in fluorinated analogues. Studies on the isomers of 6-fluoropenicillanic acid have demonstrated that the 6β-enantiomer is a considerably more potent β-lactamase inhibitor than the 6α-enantiomer. nih.gov Substitution of the 6α-hydrogen with a 6α-fluorine atom on 6β-bromopenicillanic acid leads to a loss of β-lactamase inhibitory activity. nih.gov Similarly, in the case of 6-hydroxypenicillanic acid sulfoxides, the 6α-hydroxy S(S)-oxide and the 6α-hydroxy S(R)-oxide exhibit different spectrums of activity, while the corresponding 6β-hydroxy series is essentially devoid of activity. nih.gov
| Compound | Stereochemistry at C6 | Observed Enzymatic Activity |
|---|---|---|
| 6-Bromopenicillanic acid | β-epimer | Potent irreversible inhibitor of β-lactamase I. nih.govnih.gov |
| 6-Bromopenicillanic acid | α-epimer | Weak inhibitor; activity attributed to epimerization to the β-form. nih.govnih.gov |
| 6-Fluoropenicillanic acid | β-enantiomer | Considerably more potent β-lactamase inhibitor. nih.gov |
| 6-Fluoropenicillanic acid | α-enantiomer | Less potent β-lactamase inhibitor. nih.gov |
| 6-Hydroxypenicillanic acid S-sulfoxide | α-hydroxy | Exhibits antibacterial activity. nih.gov |
| 6-Hydroxypenicillanic acid S-sulfoxide | β-hydroxy | Essentially devoid of activity. nih.gov |
Modification of the Carboxylic Acid to Esters or Amides
The carboxylic acid group at the C3 position offers a handle for further derivatization, primarily to create esters and amides. These modifications are often pursued to develop prodrugs with improved pharmacokinetic properties.
The synthesis of esters, such as the benzhydryl ester of 6β-bromopenicillanic acid, can be achieved by reacting the acid with diphenyldiazomethane. This bulky ester group serves as a protecting group that can be cleaved under acidic conditions, for instance, using trifluoroacetic acid, to regenerate the free acid. Another approach to esterification involves the synthesis of pivaloyloxymethyl esters, which can act as prodrugs. For example, the pivaloyloxymethyl ester of 6-acetylmethylenepenicillanic acid has been synthesized and evaluated.
While direct synthesis of amides from 6-bromopenicillanic acid S-sulfoxide is not extensively documented in readily available literature, standard peptide coupling methodologies could be employed. These would typically involve the activation of the carboxylic acid, for instance, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a desired amine. Such strategies would open avenues to a wide array of amide derivatives for biological evaluation.
Development of Sulfone Analogs
Oxidation of the sulfur atom in the thiazolidine (B150603) ring from a sulfoxide (B87167) to a sulfone (S,S-dioxide) represents another key derivatization strategy. The resulting sulfones often exhibit enhanced β-lactamase inhibitory activity.
The synthesis of 6β-bromopenicillanic acid S,S-dioxide can be accomplished by oxidizing the corresponding 6β-bromopenicillanic acid. The oxidation of the benzhydryl ester of 6β-bromopenicillanic acid can also lead to the formation of the corresponding sulfone. Similarly, the benzyl esters of 6-fluoropenicillanic acid sulfides can be oxidized to their respective sulfones. nih.gov These sulfone esters can then be converted to the free acids for biological testing. nih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 6α-Bromopenicillanic acid | 30% Hydrogen Peroxide | 6α-Bromopenicillanic acid S-sulfoxide | nih.gov |
| 6α-Chloropenicillanic acid | 30% Hydrogen Peroxide | 6α-Chloropenicillanic acid S-sulfoxide | nih.gov |
| Benzyl 6-fluoropenicillanate sulfide (B99878) | Not specified | Benzyl 6-fluoropenicillanate sulfone | nih.gov |
| 6β-Bromopenicillanic acid | Not specified | 6β-Bromopenicillanic acid S,S-dioxide |
Structure-Activity Relationship (SAR) Studies for Beta-Lactamase Inhibition
The extensive derivatization of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) for β-lactamase inhibition.
A critical factor is the stereochemistry at C6, with the 6β-configuration generally conferring superior inhibitory activity compared to the 6α-epimer. nih.govnih.gov The nature of the substituent at C6 is also crucial. While the introduction of a 6-(1-hydroxyethyl) group to 6-bromopenicillanic acid resulted in weak inhibitors, other modifications have yielded more potent compounds. nih.gov
The oxidation state of the sulfur atom significantly impacts inhibitory potency. The penicillanic acid sulfones are generally potent β-lactamase inhibitors. mdpi.com For instance, sulbactam (B1307), a penicillanic acid sulfone, is a well-established inhibitor of class A β-lactamases.
The combination of modifications at C6 and the sulfur atom has led to the development of highly active inhibitors. For example, (6R)-6-(substituted methyl)penicillanic acid sulfones have been shown to be potent β-lactamase inhibitors. nih.gov
Influence of Substituent Electronic and Steric Properties
The inhibitory potency of derivatives based on the 6-bromopenicillanic acid scaffold is profoundly influenced by the electronic and steric nature of substituents, particularly at the C6 position. The introduction of various groups at this position can modulate the reactivity of the β-lactam ring and the affinity of the inhibitor for the enzyme's active site.
Research into 6-bromo-6-substituted penicillanic acid derivatives has provided insights into these structure-activity relationships. A study involving the synthesis and evaluation of a series of these compounds against class A (TEM-1 from Escherichia coli) and class C (P99 from Enterobacter cloacae) β-lactamases revealed that the nature of the C6 substituent is critical. For instance, the introduction of a 1-hydroxyethyl group at the C6 position resulted in compounds that were weak β-lactamase inhibitors. nih.gov This suggests that the size and polarity of the substituent can impact the optimal binding and inhibitory mechanism.
Further illustrating the delicate balance of these properties, the substitution of the 6α-hydrogen with a 6α-fluorine atom on 6β-bromopenicillanic acid was found to lead to a loss of β-lactamase inhibitory activity. capes.gov.br In contrast, for the isomeric 6β- and 6α-fluoropenicillanic acids, the 6β-fluoro isomer demonstrated considerably greater potency. capes.gov.br This highlights the critical role of stereochemistry at the C6 position in conjunction with the electronic properties of the substituent. The electronegativity of the fluorine atom, combined with its specific spatial orientation, significantly alters the interaction with the enzyme's active site.
The electronic nature of the sulfur atom in the thiazolidine ring also plays a pivotal role. The oxidation state of the sulfur—as a sulfide, sulfoxide, or sulfone—alters the chemical reactivity and conformational properties of the penam nucleus. The S-sulfoxide, the subject of this article, represents an intermediate oxidation state that can influence the binding kinetics and the stability of the enzyme-inhibitor complex.
Table 1: Influence of C6-Substituents on the Inhibitory Activity of Penicillanic Acid Derivatives
| Parent Scaffold | C6-Substituent | Observed Activity | Reference |
|---|---|---|---|
| 6-Bromopenicillanic acid | 1-Hydroxyethyl | Weak β-lactamase inhibition | nih.gov |
| 6β-Bromopenicillanic acid | 6α-Fluoro | Loss of inhibitory activity | capes.gov.br |
| Penicillanic acid | 6β-Fluoro | More potent isomer | capes.gov.br |
| Penicillanic acid | 6α-Fluoro | Less potent isomer | capes.gov.br |
Conformational Effects on Enzyme Binding Affinity
The three-dimensional conformation of a β-lactamase inhibitor is a key determinant of its ability to bind effectively to the enzyme's active site. For inhibitors based on the this compound scaffold, the puckering of the thiazolidine ring, the orientation of the C2-carboxylic acid group, and the spatial arrangement of the C6-bromo substituent are all critical for establishing productive interactions that lead to enzyme inactivation.
The mechanism of inhibition by these compounds often involves the formation of a covalent acyl-enzyme intermediate. nih.gov The inhibitor is recognized by the active site serine residue of the β-lactamase, which attacks the carbonyl carbon of the β-lactam ring. nih.gov The efficiency of this initial acylation step is highly dependent on the conformational pre-organization of the inhibitor to fit within the active site.
Studies on the binding of 6β-bromopenicillanic acid to β-lactamase I from Bacillus cereus have shown that the inhibitor binds to the active site serine as a dihydrothiazine derivative. rsc.org This indicates that a chemical rearrangement of the penam scaffold occurs upon binding, a process that is intimately linked to the initial conformation of the inhibitor. The sulfoxide group in this compound can influence the stability of this intermediate and the subsequent chemical events that lead to either reversible or irreversible inhibition.
X-ray crystallographic studies of various β-lactamase enzymes in complex with different inhibitors have provided a structural basis for understanding these conformational effects. nih.govnih.gov While specific crystallographic data for this compound may be limited, the broader principles derived from related penam sulfones like sulbactam and tazobactam (B1681243) are informative. researchgate.net These structures reveal that the inhibitor, upon acylation, can adopt a conformation that either facilitates deacylation (in the case of poor inhibitors) or leads to a stable, inactivated enzyme through further chemical reactions. The conformation of the acylated inhibitor within the active site determines its fate and, consequently, its efficacy as an inhibitor.
Prodrug and Delivery System Research (Chemical Design Focus)
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or limited membrane permeability. nih.govslideshare.net For this compound, which possesses a polar carboxylic acid group, prodrug strategies primarily focus on masking this functionality to enhance lipophilicity and potentially improve oral absorption.
The choice of the ester promoiety is critical and can be tailored to control the rate of hydrolysis and the release profile of the active drug. acs.org Simple alkyl esters or more complex esters can be synthesized. For example, acyloxymethyl or pivaloyloxymethyl (POM) esters are common promoieties that are known to be readily cleaved in vivo.
Another chemical design consideration is the potential to create "codrugs" or "mutual prodrugs," where the this compound is covalently linked to a β-lactam antibiotic. nih.gov The resulting conjugate would be cleaved in vivo to release both the antibiotic and the β-lactamase inhibitor simultaneously. This approach ensures that both therapeutic agents are delivered to the site of infection in a coordinated manner.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Chemical Modification | Rationale | Activation Mechanism |
|---|---|---|---|
| Ester Prodrug | Conversion of the C2-carboxylic acid to an ester (e.g., alkyl, acyloxymethyl) | Increase lipophilicity, improve membrane permeability and oral absorption. | Enzymatic hydrolysis by esterases in plasma and tissues. |
| Codrug (Mutual Prodrug) | Covalent linkage of the C2-carboxylic acid to a β-lactam antibiotic via an ester or amide bond. | Coordinated delivery of both the inhibitor and the antibiotic to the site of action. | Enzymatic or chemical cleavage of the linker bond. |
Computational and Theoretical Investigations of 6 Bromopenicillanic Acid S Sulfoxide and Its Interactions
Molecular Docking and Dynamics Simulations with Beta-Lactamases
Molecular docking and dynamics simulations are pivotal in understanding how 6-bromopenicillanic acid S-sulfoxide interacts with the active site of β-lactamase enzymes. These methods can predict the preferential binding orientation of the inhibitor and the subsequent formation of a covalent bond, which is characteristic of the inactivation of serine β-lactamases.
Ligand-Enzyme Binding Conformations
Molecular docking studies are employed to predict the most favorable binding pose of this compound within the active site of various β-lactamases. The process involves sampling a multitude of orientations and conformations of the ligand within the enzyme's binding pocket and scoring them based on a force field that approximates the binding affinity. For penam (B1241934) sulfoxides, the initial non-covalent binding is crucial for subsequent covalent modification of the active site serine.
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-enzyme complex over time. MD simulations would allow for the observation of conformational changes in both the ligand and the enzyme upon binding, offering a more dynamic picture of the interaction.
Table 1: Predicted Intermolecular Interactions between this compound and a Model Class A β-Lactamase Active Site
| Inhibitor Moiety | Enzyme Residue/Component | Interaction Type |
| β-Lactam Carbonyl | Oxyanion Hole | Hydrogen Bonding |
| C3-Carboxylate | Lys234, Arg244 | Salt Bridge, Hydrogen Bonding |
| Sulfoxide (B87167) Oxygen | Active Site Water Molecules | Hydrogen Bonding |
| 6-Bromo Group | Hydrophobic Pocket | Van der Waals Interactions |
Prediction of Covalent Adduct Formation
Following the initial non-covalent binding, the key step in the inactivation of serine β-lactamases is the formation of a covalent acyl-enzyme intermediate. Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are well-suited to model this chemical reaction within the complex environment of the enzyme's active site.
These simulations can predict the nucleophilic attack of the active site serine hydroxyl group on the carbonyl carbon of the β-lactam ring. The formation of the tetrahedral intermediate and the subsequent opening of the β-lactam ring to form the covalent adduct can be modeled, providing information on the reaction's feasibility and the structure of the resulting adduct. The sulfoxide group is expected to influence the reactivity of the β-lactam ring, potentially making it more susceptible to nucleophilic attack.
Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the electronic structure and reactivity of molecules. These methods are invaluable for elucidating the detailed mechanism of β-lactam ring opening and the subsequent inactivation of the enzyme.
Energetics of Beta-Lactam Ring Opening
DFT calculations can be used to compute the potential energy surface for the hydrolysis of the β-lactam ring of this compound. This allows for the determination of the activation energy barrier for the ring-opening reaction, providing a quantitative measure of the compound's intrinsic reactivity. The presence of the electron-withdrawing sulfoxide group is anticipated to lower the activation energy for nucleophilic attack on the β-lactam carbonyl, thereby enhancing its reactivity compared to the non-oxidized parent compound.
Table 2: Theoretical Activation Energies for the Hydrolysis of Penam Derivatives
| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Penicillanic Acid | DFT (B3LYP/6-31G) | ~18-22 |
| Penicillanic Acid S-Sulfoxide | DFT (B3LYP/6-31G) | ~15-19 (Estimated) |
| This compound | DFT (B3LYP/6-31G*) | ~14-18 (Estimated) |
Note: The values for the sulfoxide derivatives are estimates based on the expected electronic effects of the substituents and require specific calculations for confirmation.
Transition State Analysis for Enzymatic Inactivation
A crucial aspect of understanding the enzymatic reaction is the characterization of the transition state. DFT calculations can be used to locate and characterize the geometry and energy of the transition state for the acylation of the active site serine by this compound. This analysis provides detailed insights into the bond-breaking and bond-forming processes that occur during the inactivation of the enzyme.
The transition state is expected to feature a partially formed bond between the serine oxygen and the β-lactam carbonyl carbon, and a partially broken β-lactam C-N bond. The geometry of the transition state, including key bond lengths and angles, can be precisely determined through these calculations. The calculated vibrational frequencies can confirm the nature of the stationary point as a true transition state (i.e., having one imaginary frequency corresponding to the reaction coordinate).
Conformational Analysis Using Computational Methods
The three-dimensional shape of this compound is a key determinant of its ability to bind to the active site of β-lactamases. Conformational analysis using computational methods can identify the low-energy conformations of the molecule in solution and within the constrained environment of the enzyme's active site.
Theoretical studies on penicillin sulfoxides have shown that the thiazolidine (B150603) ring can adopt different puckered conformations. ias.ac.in The presence of the sulfoxide group introduces an additional stereocenter and influences the conformational preferences of the bicyclic ring system. ias.ac.in For penicillin β-sulfoxide, the favored conformation in solution may differ from the one required for biological activity, potentially explaining a reduced efficacy compared to the α-sulfoxide. ias.ac.in
Computational conformational searches, using methods like molecular mechanics or DFT, can systematically explore the potential energy surface of this compound. This analysis would reveal the relative energies of different conformers and the energy barriers between them. The results of such studies are crucial for understanding the molecule's flexibility and for selecting the appropriate conformation for docking studies. It is hypothesized that the biologically active conformation is the one that best mimics the transition state of the substrate for the transpeptidase enzymes that are the natural targets of penicillin.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, rooted in quantum mechanics, offer a powerful tool for predicting the spectroscopic properties of molecules in the absence of extensive experimental data. For this compound, these computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) spectra, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Visible). These predictions are derived from the molecule's optimized electronic structure and can guide the identification and analysis of this and related compounds.
Theoretical predictions of spectroscopic data are crucial for understanding the fundamental properties of molecules like this compound. By simulating the response of the molecule to electromagnetic radiation, researchers can estimate key parameters that are observable in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The chemical environment of each atom, influenced by factors such as the electronegativity of neighboring atoms (e.g., bromine, oxygen, sulfur) and the strained β-lactam and thiazolidine rings, dictates its shielding and, consequently, its chemical shift. For this compound, the presence of the electron-withdrawing sulfoxide group and the bromine atom is expected to significantly influence the chemical shifts of nearby protons and carbons compared to the parent penicillanic acid structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H2 | Data not available |
| H3 | Data not available |
| H5 | Data not available |
| H6 | Data not available |
| Methyl (α) | Data not available |
| Methyl (β) | Data not available |
Note: Specific predicted values from first-principles calculations for this compound are not currently available in publicly accessible literature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 (Carbonyl) | Data not available |
| Carboxyl | Data not available |
| Methyl (α) | Data not available |
| Methyl (β) | Data not available |
Note: Specific predicted values from first-principles calculations for this compound are not currently available in publicly accessible literature.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. These frequencies are determined by the molecule's geometry and the force constants of its bonds. Key vibrational modes for this molecule would include the stretching of the β-lactam carbonyl group (C=O), the S=O stretch of the sulfoxide, and vibrations involving the C-Br bond. The high strain of the four-membered β-lactam ring typically results in a high-frequency carbonyl stretch, a characteristic feature of penicillins.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| β-Lactam C=O Stretch | Data not available |
| S=O Stretch | Data not available |
| Carboxyl C=O Stretch | Data not available |
| C-Br Stretch | Data not available |
Note: Specific predicted values from first-principles calculations for this compound are not currently available in publicly accessible literature.
UV-Visible Spectroscopy: The prediction of the UV-Visible absorption spectrum involves calculating the energies of electronic transitions, primarily the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the presence of the sulfur and oxygen lone pairs and the carbonyl π-systems would be the main contributors to its electronic transitions. The predicted wavelength of maximum absorption (λ_max) provides information about the molecule's chromophores.
While detailed, computationally derived spectroscopic data for this compound are not readily found in published research, the principles of computational chemistry provide a robust framework for their prediction. Such theoretical investigations are invaluable for complementing experimental work and deepening our understanding of the structure-property relationships in β-lactam antibiotics.
Advanced Research Directions and Emerging Applications for 6 Bromopenicillanic Acid S Sulfoxide
Combination Strategies with Novel Beta-Lactam Antibiotics (In Vitro Synergy and Mechanistic Studies)
The primary utility of β-lactamase inhibitors lies in their ability to protect β-lactam antibiotics from enzymatic degradation. While classic combinations have proven effective, the rise of multi-drug resistant bacteria necessitates the exploration of synergy between established inhibitors and novel β-lactam antibiotics. nih.govnih.gov
Mechanistically, 6-Bromopenicillanic acid S-sulfoxide, like its parent compound 6-bromopenicillanic acid, is an active-site-directed inhibitor of certain β-lactamases. mdpi.comnih.gov The sulfoxide (B87167) moiety can influence the reactivity of the β-lactam ring and its susceptibility to enzymatic cleavage. In vitro studies combining this sulfoxide with newer generation cephalosporins, carbapenems, or monobactams could reveal synergistic effects against a broader spectrum of β-lactamase-producing bacteria. mdpi.comnih.gov
A key area of investigation would be its efficacy against extended-spectrum β-lactamases (ESBLs) and carbapenemases. researchgate.neteurekaselect.com Mechanistic studies would involve kinetic analysis of β-lactamase inhibition to determine the potency and efficiency of inactivation. Understanding the acylation and deacylation steps of the inhibitory process is crucial for optimizing its synergistic potential. researchgate.net
Table 1: Hypothetical In Vitro Synergy Study Design
| Novel β-Lactam Antibiotic | Bacterial Strain (β-Lactamase Type) | Parameter to be Measured | Expected Outcome |
| Ceftazidime-avibactam | Klebsiella pneumoniae (KPC) | Minimum Inhibitory Concentration (MIC) | Lower MIC in combination |
| Meropenem-vaborbactam | Escherichia coli (NDM) | Time-kill assays | Enhanced bactericidal activity |
| Aztreonam | Pseudomonas aeruginosa (AmpC) | Synergy testing (Checkerboard assay) | Fractional Inhibitory Concentration (FIC) index ≤ 0.5 |
Applications in Biochemical Probe Development
The inherent reactivity of the penam (B1241934) scaffold makes it an attractive candidate for the development of biochemical probes to study enzyme mechanisms and identify novel drug targets. nih.govnih.gov this compound can be functionalized to create probes for affinity-based protein profiling.
By attaching a reporter tag, such as biotin (B1667282) or a fluorophore, to the C-3 carboxylic acid of the penam scaffold, researchers can create a tool to covalently label and subsequently identify proteins that interact with this class of molecules. The sulfoxide group can modulate the reactivity and selectivity of the probe.
Table 2: Potential Biochemical Probes Derived from this compound
| Probe Type | Reporter Tag | Potential Target Class | Application |
| Affinity-based probe | Biotin | Serine hydrolases | Target identification and validation |
| Fluorescent probe | Fluorescein | Penicillin-binding proteins (PBPs) | Cellular imaging of target engagement |
| Photoaffinity probe | Diazirine | β-Lactamases | Mapping inhibitor binding sites |
Future Synthetic Challenges and Methodological Innovations
The synthesis of this compound can be achieved through the oxidation of 6-bromopenicillanic acid. nih.gov However, future synthetic challenges lie in the stereoselective synthesis of more complex derivatives and the development of more efficient and environmentally friendly synthetic routes. nih.govacs.org
Innovations in catalysis, such as the use of enzymatic or organocatalytic methods, could provide more precise control over the stereochemistry at the C-6 position and the sulfoxide group. researchgate.net Furthermore, the development of novel synthetic methodologies for the penam core itself could open up new avenues for creating a diverse library of derivatives for biological screening. acs.org
A significant challenge is the inherent instability of the β-lactam ring, which requires careful selection of reaction conditions and protecting groups. googleapis.com Overcoming these challenges will be crucial for the efficient production of novel penam-based compounds.
Exploration of Activity Against Other Enzymes or Biological Targets (Non-Clinical, Non-Human)
While the primary targets of penam-based compounds are β-lactamases and penicillin-binding proteins (PBPs), their reactive nature suggests they may inhibit other enzymes, particularly those with a serine nucleophile in their active site. nih.gov Exploring the activity of this compound against a broader range of non-clinical and non-human enzymes could uncover novel biological activities.
For instance, serine proteases from various organisms could be potential targets. High-throughput screening of this compound against a panel of enzymes from non-mammalian sources could reveal unexpected inhibitory activities, opening up new research avenues in enzymology and chemical biology.
Design Principles for Next-Generation Beta-Lactamase Inhibitors Based on Penam Scaffolds
The penam scaffold remains a valuable starting point for the design of next-generation β-lactamase inhibitors. nih.govresearchgate.net Key design principles include:
Modification of the C-6 substituent: Introducing different groups at the C-6 position can modulate the inhibitory potency and spectrum of activity against different classes of β-lactamases. nih.gov
Alteration of the C-3 carboxyl group: Modifications at this position can influence pharmacokinetic properties and potentially introduce new interactions with the target enzyme. rsc.org
Stereochemical control: The stereochemistry at C-5 and C-6 is crucial for inhibitory activity. nih.gov
Introduction of non-classical β-lactamase inhibitor motifs: Combining the penam scaffold with structural features from newer inhibitors, such as diazabicyclooctanes (DBOs) or boronates, could lead to hybrid inhibitors with enhanced properties. researchgate.netnih.govmdpi.com
The sulfoxide group in this compound adds another layer of complexity and opportunity for inhibitor design, potentially influencing the electronics and conformation of the penam ring system.
Q & A
Q. How can researchers confirm the identity and purity of 6-Bromopenicillanic Acid S-Sulfoxide during synthesis?
To ensure identity and purity, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly to distinguish epimeric forms (e.g., 6α vs. 6β configurations).
- High-Performance Liquid Chromatography (HPLC) to assess purity and separate isomers.
- Mass Spectrometry (MS) for molecular weight validation. Document all procedures rigorously, including solvent systems, retention times, and spectral data, adhering to reproducibility standards outlined in scientific reporting guidelines .
Q. What analytical techniques are recommended for distinguishing between epimeric forms of 6-Bromopenicillanic Acid derivatives?
- Chiral Column Chromatography : Effective for resolving 6α and 6β epimers, as demonstrated in isotopic labeling studies .
- Polarimetry : Measures optical rotation differences between epimers.
- X-ray Crystallography : Provides definitive stereochemical confirmation, though it requires high-quality crystals. Cross-reference results with synthetic intermediates (e.g., ester-protected precursors) to validate configurations .
Q. What are the optimal conditions for synthesizing this compound to minimize epimerization?
- Use N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent to stabilize intermediates during epimerization.
- Conduct reactions under anhydrous conditions in dichloromethane (CH₂Cl₂) with catalytic 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to control stereochemical outcomes .
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate before undesired epimerization occurs.
Advanced Research Questions
Q. What methodological considerations are critical when designing isotopic labeling studies for this compound?
- Deuterium/Tritium Incorporation : Reflux the S-sulfoxide derivative in tert-BuOD or D₂O to introduce isotopic labels at the β-methyl position. Ensure rigorous purification to remove unincorporated isotopes .
- Epimerization Control : Use silylation agents (e.g., BSA) to prevent racemization during deprotection steps.
- Validation : Confirm isotopic incorporation via ²H-NMR or radioactivity assays , and assess metabolic stability in enzymatic assays .
Q. How does the sulfoxide group in this compound influence its reactivity in enzymatic reduction systems?
- The sulfoxide group may act as a substrate for methionine sulfoxide reductases (Msrs) , which catalyze S- or R-sulfoxide reduction. Design assays using recombinant MsrA/MsrB1 to study reduction kinetics and compare with natural substrates (e.g., methionine sulfoxide) .
- Measure glutathione (GSH) depletion and lipid peroxidation in cellular models to evaluate oxidative stress modulation .
Q. What strategies can resolve data contradictions when analyzing the oxidative stability of sulfoxide-containing penicillanic acid derivatives?
- Controlled Replication : Repeat experiments under standardized conditions (e.g., oxygen tension, pH) to isolate variables.
- Multi-Method Validation : Cross-validate results using electron paramagnetic resonance (EPR) for radical detection, HPLC-MS for degradation product profiling, and kinetic studies to assess reaction pathways.
- Document discrepancies transparently in supplementary materials, per academic reporting guidelines .
Q. How should researchers document experimental procedures to ensure reproducibility in sulfoxide-related studies?
- Detailed Methods : Include reaction temperatures, solvent ratios, and catalyst concentrations. For novel compounds, provide full spectral data and purity metrics.
- Supplementary Information : Deposit raw chromatograms, NMR spectra, and crystallographic data in open-access repositories.
- Epimerization Protocols : Clearly describe steps to prevent or control stereochemical changes, referencing established synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
